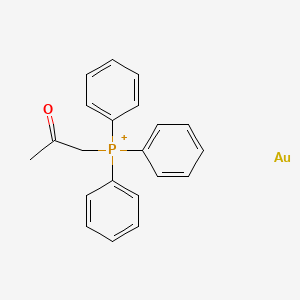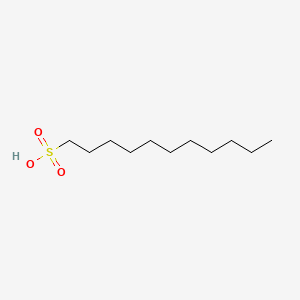
1-Undecanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecanesulfonic acid is an organic compound with the molecular formula C11H24O3S. It is a member of the sulfonic acid family, characterized by the presence of a sulfonic acid group (-SO3H) attached to an undecane chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
1-Undecanesulfonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of undecane with sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group. Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
1-Undecanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The hydrogen atom in the sulfonic acid group can be substituted with other functional groups, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Undecanesulfonic acid has a wide range of scientific research applications:
Biology: The compound is utilized in studies involving cell membrane interactions and protein folding.
Industry: This compound is employed in the production of detergents, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Undecanesulfonic acid involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The sulfonic acid group can form strong ionic bonds with positively charged molecules, while the hydrophobic undecane chain can interact with lipid membranes and hydrophobic regions of proteins. These interactions can influence the stability and function of biological molecules .
Comparison with Similar Compounds
1-Undecanesulfonic acid can be compared with other sulfonic acids, such as:
Methanesulfonic acid (CH3SO3H): A simpler sulfonic acid with a shorter chain.
Dodecanesulfonic acid (C12H25SO3H): A similar compound with a longer alkyl chain.
Hexadecanesulfonic acid (C16H33SO3H): Another sulfonic acid with an even longer chain.
Compared to these compounds, this compound offers a balance between hydrophobicity and solubility, making it suitable for a wide range of applications .
Properties
CAS No. |
45164-10-1 |
|---|---|
Molecular Formula |
C11H24O3S |
Molecular Weight |
236.37 g/mol |
IUPAC Name |
undecane-1-sulfonic acid |
InChI |
InChI=1S/C11H24O3S/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3,(H,12,13,14) |
InChI Key |
SJEYEFOHSMBQIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


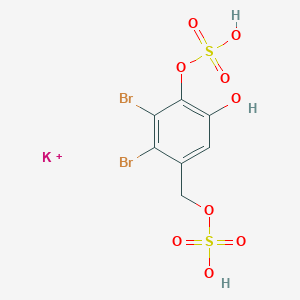
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)

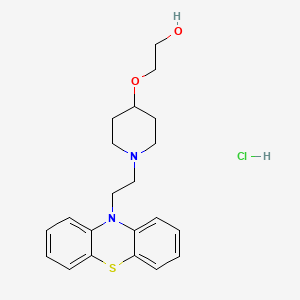

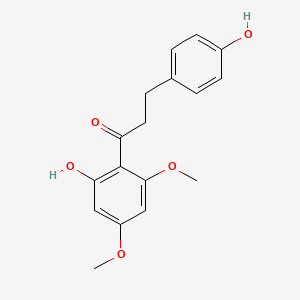

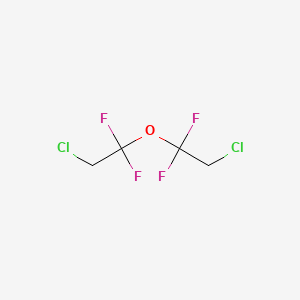
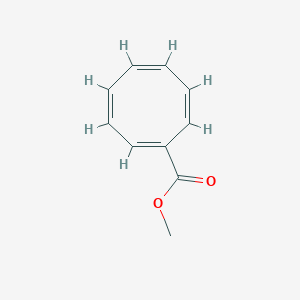
![2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine](/img/structure/B14669330.png)
